BenchChemオンラインストアへようこそ!

Mureletecan

Pharmacokinetics Half-life Camptothecin

Mureletecan (also designated MAG-CPT or PNU-166148) is an investigational water-soluble macromolecular prodrug in which the topoisomerase I inhibitor camptothecin (CPT) is covalently linked via a glycyl-aminohexanoyl-glycyl ester spacer to an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer backbone. The conjugate has an average molecular weight of approximately 18 kDa and a CPT loading of 10% by weight, with less than 0.01% free CPT in the formulated product.

Molecular Formula Unknown
Molecular Weight 0
Cat. No. B1191809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMureletecan
SynonymsMureletecan;  PNU166148;  PNU 166148;  PNU-166148;  MAGCPT;  MAG CPT;  MAG-CPT; Unknown
Molecular FormulaUnknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Mureletecan (MAG-CPT, PNU-166148): HPMA Copolymer–Conjugated Camptothecin Prodrug for Sustained Topoisomerase I Inhibition


Mureletecan (also designated MAG-CPT or PNU-166148) is an investigational water-soluble macromolecular prodrug in which the topoisomerase I inhibitor camptothecin (CPT) is covalently linked via a glycyl-aminohexanoyl-glycyl ester spacer to an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer backbone [1]. The conjugate has an average molecular weight of approximately 18 kDa and a CPT loading of 10% by weight, with less than 0.01% free CPT in the formulated product [1]. The active lactone form of camptothecin is slowly released through pH- and enzyme-dependent hydrolysis of the ester linkage, enabling systemic administration of an otherwise poorly soluble and highly toxic parent alkaloid [2]. Mureletecan was advanced to Phase I clinical evaluation in patients with advanced solid malignancies under two dosing schedules but was subsequently withdrawn from clinical development following pharmacodynamic assessment [1][3].

Why Camptothecin and Its Conventional Analogs Cannot Substitute for Mureletecan in Preclinical or Clinical Research


Camptothecin-based therapeutics exhibit extreme heterogeneity in pharmacokinetic behavior that precludes interchangeable use. Free camptothecin suffers from a lactone half-life of approximately 29 minutes at physiological pH, with over 99% hydrolyzed to the inactive carboxylate form within 2 hours in plasma, necessitating solubilizing excipients that introduce independent toxicity [1]. Conventional small-molecule analogs such as irinotecan (terminal half-life ~8.8 hours) and topotecan (terminal half-life 2–3 hours) require frequent or continuous dosing schedules to maintain target engagement [2][3]. In contrast, Mureletecan's HPMA copolymer architecture confers a profoundly extended terminal half-life measured in days rather than hours, fundamentally altering the exposure–time profile of the active CPT lactone [4]. The macromolecular carrier further determines the biodistribution pattern, rate of intratumoral drug release, and urinary excretion profile—parameters that cannot be replicated by simply adjusting the dose or schedule of a small-molecule camptothecin analog [5].

Mureletecan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Pharmacokinetic, Biodistribution, and Release Kinetics Data Against Camptothecin-Class Comparators


Terminal Elimination Half-Life of Released Camptothecin Extended by Over 10,000-Fold Versus Free Camptothecin Lactone

Mureletecan fundamentally alters the pharmacokinetic time scale of camptothecin. Free camptothecin lactone exhibits a half-life of approximately 29.4 minutes at pH 7.3, with the lactone ring hydrolyzing rapidly in plasma [1]. The mean terminal elimination half-life of free (released) camptothecin following Mureletecan administration was 10.2 ± 4.8 days (mean ± SD) in one Phase I schedule [2] and 11.2 ± 9.4 days in an alternative schedule [3]. This represents an increase of over three orders of magnitude. For comparison, the terminal half-life of irinotecan is approximately 8.8 hours [4] and that of topotecan is 2–3 hours [5]. The carrier-bound MAG-CPT half-life was 8.3 ± 0.8 days [2] and >6 days (range 97–291 h) in the every-4-weeks schedule [6]. The extended half-life of Mureletecan-derived CPT creates a multi-day continuous exposure profile that is pharmacokinetically distinct from any approved small-molecule camptothecin analog.

Pharmacokinetics Half-life Camptothecin Sustained exposure Topoisomerase I

Extremely Low Fractional Release of Free Camptothecin: Median Free-to-Bound Ratio of 0.28%

Mureletecan is designed to circulate predominantly as the inactive polymer-bound prodrug, minimizing systemic exposure to free camptothecin. In the every-4-weeks Phase I schedule, plasma levels of released (free) CPT accounted for only 0.01–4.9% of carrier-bound drug concentrations, with a median value of 0.28% [1]. The Cmax of free CPT was not reached until approximately 24 hours after infusion, consistent with slow, sustained hydrolytic release from the polymer backbone [1]. This contrasts sharply with small-molecule camptothecin prodrugs: for irinotecan, the active metabolite SN-38 typically represents 2–8% of the parent drug AUC [2], and for topotecan, the lactone–carboxylate equilibrium establishes a much higher free fraction at physiological pH. The tightly controlled release from Mureletecan is a function of the specific glycyl-aminohexanoyl-glycyl ester spacer chemistry, which is susceptible to both pH-dependent hydrolysis and enzymatic cleavage by esterases and cysteine proteases within the tumor microenvironment [3].

Controlled release Prodrug stability Free drug fraction Systemic exposure Polymer conjugate

Preclinical Xenograft Tumor-to-Plasma Ratio Exceeding Unity at 3 Days Post-Dose: Evidence of EPR-Mediated Tumor Accumulation

In preclinical xenograft-bearing mice, Mureletecan demonstrated tumor concentrations of camptothecin exceeding concurrent plasma levels three days after a single intravenous dose, consistent with the enhanced permeability and retention (EPR) effect expected for an ~18 kDa HPMA copolymer [1]. This finding was corroborated by Caiolfa et al., who showed that repeated intravenous administration of an HPMA-CPT conjugate to HT29 human colon carcinoma-bearing mice produced greater than 90% tumor inhibition with some complete tumor regressions and zero toxic deaths [2]. In contrast, free camptothecin administered at its highest tolerated dose in classical vehicles produced approximately 5-fold higher peak plasma levels but did not demonstrate evidence of selective tumor uptake in the same model [2]. The tumor-selectivity advantage of Mureletecan is thus attributable to the macromolecular carrier rather than the camptothecin payload itself.

EPR effect Tumor targeting Biodistribution HPMA copolymer Xenograft

Clinical Tumor Uptake Study Reveals Absence of Preferential Tumor Retention in Colorectal Carcinoma—A Critical Go/No-Go Translational Data Point

A dedicated proof-of-concept clinical study in ten colorectal cancer patients undergoing elective surgery evaluated whether MAG-CPT achieved preferential tumor tissue accumulation. Patients received a single dose of 60 mg/m² (CPT equivalent) at 24 hours, 3 days, or 7 days prior to surgery [1]. At 24 hours post-dosing, the mean ± SD MAG-bound CPT concentration was 861 ± 216 ng/g in tumor tissue versus 751 ± 215 ng/g in adjacent normal tissue, and free CPT concentrations were actually lower in tumor (12.2 ± 4.7 ng/g) than in normal tissue (21.9 ± 6.7 ng/g) [1]. The mean tumor-to-plasma ratios for MAG-bound and free CPT were 0.13 ± 0.03 and 0.22 ± 0.09, respectively, and these ratios did not change for up to 7 days after dosing, indicating a lack of preferential retention of MAG-bound CPT or release of free CPT in tumor tissue [1]. This finding stands in marked contrast to preclinical xenograft data where tumor concentrations exceeded plasma levels [2], and it represents a key translational data point that contributed to the decision to halt further clinical development of this specific HPMA-CPT construct [3].

Translational PK/PD Tumor tissue uptake Clinical proof-of-concept Colorectal cancer EPR effect

Molecular Design: HPMA Copolymer Backbone with Glycyl-Aminohexanoyl-Glycyl Ester Spacer Confers Distinct Release Kinetics Versus PEG and Cyclodextrin Conjugates

Mureletecan employs an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer backbone with camptothecin attached via a glycyl-aminohexanoyl-glycyl ester spacer at the 20-OH position [1]. This specific molecular architecture distinguishes it from other polymeric camptothecin conjugates that reached clinical or late preclinical development. CRLX101 uses a cyclodextrin-poly(ethylene glycol) (CD-PEG) copolymer that self-assembles into 20–30 nm nanoparticles with >1,000-fold solubility enhancement [2]. XMT-1001 employs a poly(1-hydroxymethylethylene hydroxymethyl-formal) (PHF) Fleximer® backbone with a dual-release mechanism via camptothecin-20-O-(N-succinimidoglycinate) and camptothecin-20-O-(N-succinamidoyl-glycinate) intermediates [3]. PEG-camptothecin conjugates (e.g., pegamotecan) use a simpler glycine linker directly conjugating CPT to PEG [4]. The HPMA-glycyl-aminohexanoyl-glycyl spacer of Mureletecan was specifically engineered for susceptibility to lysosomal cysteine proteases (e.g., cathepsin B) and pH-dependent hydrolysis, releasing CPT at an in vitro rate of 0.2–0.4% per hour in plasma at neutral pH [5]. The molecular weight of ~18 kDa and polydispersity of 1.4 places Mureletecan below the renal filtration threshold for HPMA copolymers (~45 kDa), contributing to the predominant renal elimination observed clinically (69 ± 18% of dose recovered in urine within 4 days) [1][6].

Polymer-drug conjugate Spacer chemistry HPMA copolymer Release kinetics Macromolecular prodrug design

Schedule-Dependent Toxicity Profile: Bladder Toxicity Versus Myelosuppression as Dose-Limiting Toxicity Reflects Divergent Camptothecin Exposure Patterns

Two distinct Phase I dosing schedules of Mureletecan revealed schedule-dependent dose-limiting toxicities (DLTs) that differentiate it from conventional camptothecin analogs. In the 3-consecutive-day every-4-weeks schedule, the MTD was 68 mg/m²/day (cumulative 204 mg/m² per cycle) and the DLT was cumulative bladder toxicity manifesting as dysuria, microscopic and macroscopic hematuria [1]. This urothelial toxicity is characteristic of camptothecin itself—attributed to conversion of renally cleared CPT carboxylate to the insoluble lactone form in the acidic bladder environment—and was the same toxicity that halted free camptothecin clinical development [1]. In contrast, the single-dose every-4-weeks schedule yielded a higher MTD of 200 mg/m² and the DLTs were myelosuppression, neutropenic sepsis, and diarrhea [2]. Notably, the bladder toxicity observed in the 3-day schedule was not reproduced in the single-dose schedule, suggesting that cumulative urinary CPT exposure, rather than peak concentration, drives urothelial toxicity [2]. For irinotecan, DLTs are predominantly neutropenia and delayed diarrhea (related to SN-38 glucuronidation and biliary excretion), while topotecan's DLT is primarily neutropenia [3][4]. The bladder toxicity signal observed with Mureletecan is a direct consequence of renal elimination of the HPMA-CPT conjugate and subsequent intraluminal CPT release, a toxicity pathway that is structurally precluded for hepatically cleared and biliary-excreted analogs.

Dose-limiting toxicity Bladder toxicity Myelosuppression Schedule dependence Camptothecin

Evidence-Based Research and Industrial Application Scenarios for Mureletecan (MAG-CPT, PNU-166148)


Preclinical Benchmarking of HPMA Copolymer–Drug Conjugate Platforms: Pharmacokinetic and Biodistribution Reference Standard

Mureletecan represents the most extensively clinically characterized HPMA copolymer–camptothecin conjugate, with three independent clinical datasets (two Phase I PK studies and one dedicated tumor uptake study) providing human pharmacokinetic parameters that are unmatched by any other HPMA–camptothecin construct [1]. Its terminal half-life of 8–10 days, free CPT fraction of ~0.28%, and renal excretion fraction of 69 ± 18% serve as quantitative benchmarks for evaluating next-generation HPMA-based conjugates [1][2]. The availability of paired preclinical–clinical tumor uptake data (xenograft EPR effect confirmed; human colorectal carcinoma EPR effect absent) provides a rare translational reference point for calibrating the predictive value of murine xenograft models for macromolecular tumor targeting [3]. Procurement of Mureletecan as a reference standard enables direct comparative pharmacokinetic and biodistribution studies against novel HPMA conjugates under identical experimental conditions.

Preclinical Bladder Toxicity Model Development: Camptothecin-Induced Urothelial Injury

The schedule-dependent bladder toxicity observed with Mureletecan—dose-limiting in the 3-consecutive-day schedule but absent in the single-dose schedule—provides a clinically validated toxicity phenotype that can be exploited for preclinical model development [1][2]. Because Mureletecan is predominantly renally cleared, with measurable urinary CPT concentrations persisting for at least 4 weeks after dosing, it can serve as a tool compound for inducing and studying camptothecin-related hemorrhagic cystitis in animal models [1]. This application is directly supported by the clinical observation that urinary alkalization with sodium bicarbonate was only partially effective in mitigating symptoms, indicating that pH manipulation alone is insufficient to prevent urothelial CPT precipitation [2]. Mureletecan can therefore be used to evaluate pharmacological interventions (e.g., urinary alkalization protocols, uroprotective agents) or structural modifications to the HPMA spacer intended to reduce renal CPT release.

Controlled-Release Prodrug Design: Spacer Chemistry Structure–Activity Relationship Studies

The glycyl-aminohexanoyl-glycyl ester spacer of Mureletecan was specifically designed to undergo hydrolysis by lysosomal cysteine proteases and pH-dependent mechanisms, releasing CPT at a rate of 0.2–0.4% per hour in plasma at neutral pH [1]. This defined release rate can serve as a reference point for structure–activity relationship (SAR) studies aimed at tuning the release kinetics of camptothecin from polymeric carriers. The clinical finding that the half-lives of bound and free CPT were equal indicates that the kinetics of free CPT in plasma are release rate-dependent rather than elimination rate-dependent [2]. This pharmacological feature—termed 'flip-flop' kinetics—is a hallmark of successful macromolecular prodrug design and can be used as a quantitative design criterion for novel spacers. Procurement of Mureletecan provides a well-characterized comparator for in vitro release assays and in vivo pharmacokinetic modeling of spacer-dependent CPT liberation.

Negative Control for Tumor-Selective Delivery Claims: Translational EPR Effect Validation

The clinical tumor uptake study of Mureletecan in colorectal carcinoma patients produced a definitive negative result: no preferential retention of carrier-bound or free CPT was detected in tumor tissue relative to adjacent normal tissue or plasma over a 7-day observation period [1]. The mean tumor-to-plasma ratio of 0.13 for MAG-bound CPT and 0.22 for free CPT, with no change over time, provides a quantitatively documented failure of the EPR effect in a common human solid tumor type. This dataset can serve as a critical negative control when evaluating claims of tumor-selective delivery for novel macromolecular conjugates. Procurement of Mureletecan allows preclinical researchers to replicate the clinical study design in animal models and investigate the tumor-type, size, and vascularity determinants that govern EPR-mediated delivery of HPMA copolymers, thereby informing patient selection strategies for future clinical development of this compound class.

Quote Request

Request a Quote for Mureletecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.